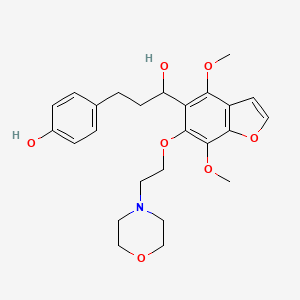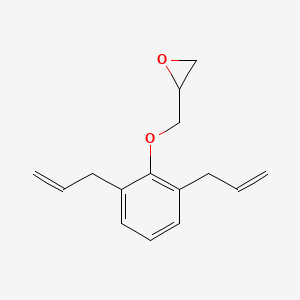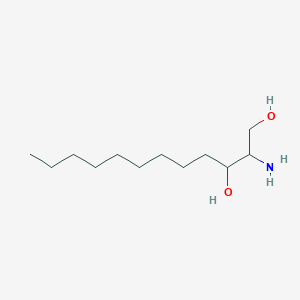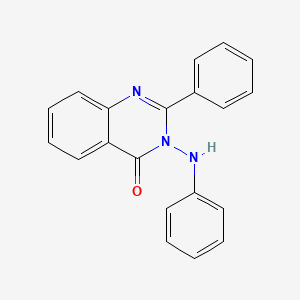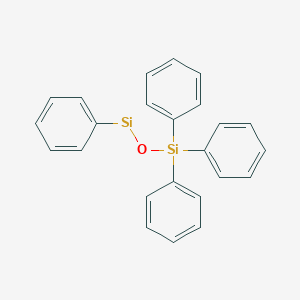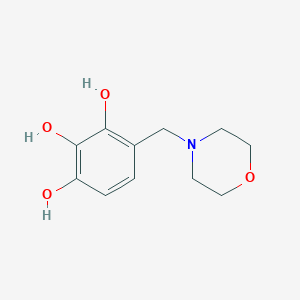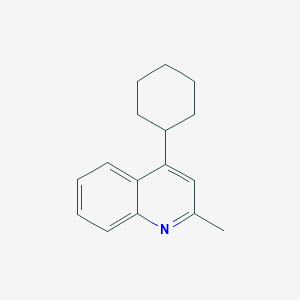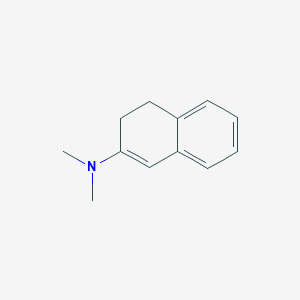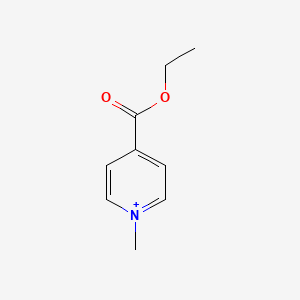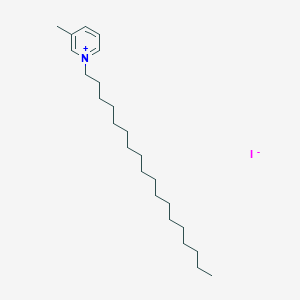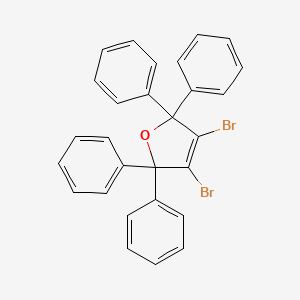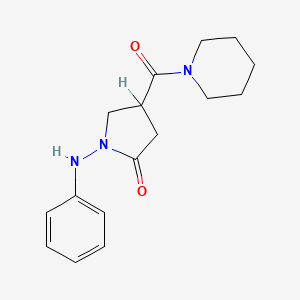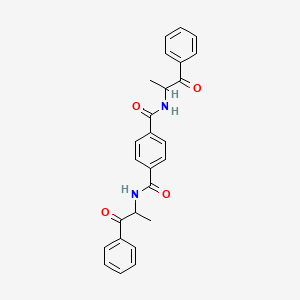
1,4-Benzenedicarboxamide, N,N'-bis(1-methyl-2-oxo-2-phenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- is a complex organic compound with a unique structure that includes two amide groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- typically involves the reaction of terephthaloyl chloride with N-methyl-2-oxo-2-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. The final product is typically purified using large-scale chromatography or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of terephthalic acid derivatives.
Reduction: Formation of N,N’-bis(1-methyl-2-phenylethyl)benzene-1,4-diamine.
Substitution: Formation of nitro or bromo derivatives of the original compound.
Applications De Recherche Scientifique
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the aromatic ring structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)-: Similar structure but with hydroxyl groups instead of oxo groups.
Terephthalamide: A simpler compound with only amide groups attached to the benzene ring.
Uniqueness
1,4-Benzenedicarboxamide, N,N’-bis(1-methyl-2-oxo-2-phenylethyl)- is unique due to the presence of the 1-methyl-2-oxo-2-phenylethyl groups, which impart distinct chemical properties and potential biological activities. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
36018-09-4 |
|---|---|
Formule moléculaire |
C26H24N2O4 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
1-N,4-N-bis(1-oxo-1-phenylpropan-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C26H24N2O4/c1-17(23(29)19-9-5-3-6-10-19)27-25(31)21-13-15-22(16-14-21)26(32)28-18(2)24(30)20-11-7-4-8-12-20/h3-18H,1-2H3,(H,27,31)(H,28,32) |
Clé InChI |
UGVVFOIUYBMKRX-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC(C)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


